molecular formula C10H8BrNO B2695553 3-Bromo-2-methylquinolin-4-OL CAS No. 65673-88-3

3-Bromo-2-methylquinolin-4-OL

Cat. No. B2695553
CAS RN: 65673-88-3
M. Wt: 238.084
InChI Key: RPUCDXLAFUWPHF-UHFFFAOYSA-N
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Description

3-Bromo-2-methylquinolin-4-ol is a heterocyclic compound with the molecular weight of 238.08 . It is also known by its IUPAC name, 3-bromo-2-methyl-4 (1H)-quinolinone .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, it has been synthesized through the reaction of 6-bromoquinoline with methyl ethyl ketone in the presence of sodium hydroxide. The reaction proceeds via a Mannich-type condensation, yielding a crude product, which is then purified by recrystallization.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used . For example, it has been reported that quinoline derivatives can undergo various reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 3-Bromo-2-methylquinolin-4-OL is achieved through various methods. For instance, 2,2,3-Tribromopropanal has been used for the transformation of diversely substituted anilines into 3-bromoquinolin-6-ols, which is a related compound (Lamberth et al., 2014). Another study discusses the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of anti-HCV drug simeprevir, showcasing the relevance of such compounds in medicinal chemistry (An Chenhon, 2015).

Biological Applications

  • Some derivatives of this compound have shown promising biological activities. For example, the synthesis of 6-Bromoquinolin-4-ol derivatives has been explored for their antibacterial activities against ESBL producing Escherichia coli and MRSA, highlighting the potential of these compounds in addressing antibiotic resistance (Arshad et al., 2022). Another study focused on the antimicrobial activity of 3-Phenyl-1-Methylquinolin-2-One derivatives, again emphasizing the antimicrobial potential of quinoline compounds (Elenich et al., 2019).

Applications in Drug Development

  • The synthesis of halogenated 4-quinolones, including compounds related to this compound, has been explored for their antiplasmodial activity, demonstrating their potential use in developing treatments against malaria (Vandekerckhove et al., 2014). Additionally, a study on 6-bromo-4-iodoquinoline, an intermediate for the synthesis of biologically active compounds like GSK2126458, highlights the significance of these compounds in pharmaceutical research (Wang et al., 2015).

Safety and Hazards

The safety information available indicates that 3-Bromo-2-methylquinolin-4-OL is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Future research on 3-Bromo-2-methylquinolin-4-OL could focus on investigating alternative synthetic methods, elucidating the mechanisms of biological activities, and exploring stable and efficient this compound-based optical and electronic materials. Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a promising direction .

properties

IUPAC Name

3-bromo-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCDXLAFUWPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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